(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Descripción
Background and Significance of Heterocyclic Compounds
Heterocyclic compounds constitute >59% of U.S. FDA-approved drugs due to their structural diversity and tunable electronic properties. These molecules contain at least one heteroatom (N, O, S) within a cyclic framework, enabling interactions with biological targets through hydrogen bonding, π-stacking, and dipole interactions.
Table 1: Key Heterocyclic Compounds and Their Applications
The electron-deficient nature of many heterocycles (e.g., pyrazines) facilitates charge transport in materials science applications.
Thienopyrazine Derivatives: Structural Features and Importance
Thienopyrazines combine a thiophene ring fused with a pyrazine system, creating a planar, conjugated framework. The compound "(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" features:
- A saturated octahydrothieno[3,4-b]pyrazine core
- Two sulfone groups (6,6-dioxide) enhancing polarity
- A pyridin-3-ylmethyl substituent enabling π-π interactions
Table 2: Comparative Analysis of Thienopyrazine Derivatives
The sulfone groups induce electron-withdrawing effects, while the pyridine moiety provides coordination sites for metal complexes.
Stereochemical Significance of (4aR,7aS) Configuration
The (4aR,7aS) stereochemistry imposes a rigid boat conformation on the octahydrothieno[3,4-b]pyrazine system. Key consequences include:
- Enantioselectivity : The chiral centers direct spatial orientation of the pyridinylmethyl group, critical for asymmetric catalysis.
- Solubility Profile : Pseudoequatorial positioning of sulfone groups enhances aqueous solubility vs. axial conformers.
- Thermal Stability : Ring saturation reduces strain, increasing decomposition temperature to >250°C.
X-ray crystallography confirms the trans-fused ring system with a dihedral angle of 152° between thiophene and pyrazine planes in related structures.
Historical Development of Thienopyrazine Chemistry
Milestones in thienopyrazine synthesis:
Table 3: Historical Progression of Synthetic Methods
Early routes relied on nitro group reductions (e.g., Sn/HCl), while modern methods employ asymmetric hydrogenation with Ir-N,P ligands.
Research Objectives and Scientific Relevance
Current studies on "this compound" aim to:
Propiedades
IUPAC Name |
(4aS,7aR)-4-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(5-4-14-11)7-10-2-1-3-13-6-10/h1-3,6,11-12,14H,4-5,7-9H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORQAYLOYUZFNJ-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The molecular formula of the compound is . It features a thieno[3,4-b]pyrazine core with a pyridinylmethyl substituent. The structural characteristics suggest potential interactions with biological targets, particularly in pharmacological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N3O2S |
| Molecular Weight | 253.35 g/mol |
| CAS Number | 2173052-86-1 |
| Melting Point | Not available |
| Solubility | Not reported |
Antimicrobial Activity
Research has indicated that compounds similar to (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide exhibit significant antimicrobial properties. Studies have shown that thieno[3,4-b]pyrazine derivatives can inhibit various bacterial strains, suggesting a potential role in developing new antibiotics.
Anticancer Properties
Recent investigations have focused on the anticancer activity of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. It has been shown to exhibit antioxidant properties that may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Antimicrobial Testing : A study conducted on various thieno[3,4-b]pyrazine derivatives revealed that compounds with similar structures to This compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics.
- Cancer Cell Line Studies : In a controlled laboratory setting, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.
- Neuroprotection Research : A recent publication highlighted the protective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The compound significantly reduced cell death and improved cell viability compared to untreated controls.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional nuances of this compound are best understood by comparing it with analogs bearing different substituents. Below is a detailed analysis:
Structural Analogues and Their Properties
Electronic and Functional Comparisons
- Electron-Withdrawing Effects : Substituents like 2-chloropyrimidin-4-yl () or pyridin-3-ylmethyl introduce electron-withdrawing or -donating effects. For instance, pyrido[3,4-b]pyrazine derivatives with strong electron-withdrawing groups exhibit red-shifted UV-Vis absorption due to enhanced charge-transfer interactions .
- Biological Interactions : The methyl analog () lacks aromaticity, likely reducing π-π stacking interactions in drug-receptor binding. In contrast, the pyrimidin-2-yl analog () may enhance binding to enzymes like kinases due to its heteroaromatic structure .
Métodos De Preparación
Formation of the Octahydrothieno[3,4-b]pyrazine Core
- The bicyclic core is generally synthesized via cyclization reactions involving precursors such as piperidine or pyrrolidine derivatives bearing sulfur-containing substituents.
- Oxidation steps introduce the sulfone (6,6-dioxide) functionality on the thieno ring.
- The stereochemistry at the ring junctions (4a and 7a positions) is controlled either by chiral starting materials or by stereoselective catalytic or enzymatic steps.
Introduction of the Pyridin-3-ylmethyl Group
- Alkylation of the nitrogen atom at position 1 with a pyridin-3-ylmethyl halide or equivalent electrophile is the common method.
- This N-alkylation is typically performed under basic conditions to promote nucleophilic substitution.
- The reaction conditions are optimized to avoid racemization or side reactions.
Stereoselective Synthesis and Resolution
- Patent literature (WO2010100215A1 and EP2403831B1) describes stereoselective synthesis routes for related octahydro-heterocyclic compounds, employing enzymatic hydrolysis for optical resolution of racemic intermediates.
- Enzymatic hydrolysis using lipases or esterases selectively converts one enantiomer of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate, allowing isolation of the desired stereoisomer with optical purity above 99%.
- Subsequent cyclization and functional group transformations yield the stereochemically pure octahydrothieno[3,4-b]pyrazine core.
- Protective groups such as benzyl amine derivatives may be used during intermediate steps to control reactivity and stereochemistry.
Detailed Stepwise Preparation (Adapted from Patent Procedures)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. | Optical resolution of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate | Enzymatic hydrolysis with lipase or esterase; pH control around 6; reaction at ~25°C for ~36 hours; chiral HPLC monitoring |
| 2. | Conversion of resolved intermediate to hexahydrofuro[3,4-b]pyridine-5,7-dione | Treatment with strong acid (e.g., aqueous HCl) under reflux for 2-4 hours; followed by reaction with condensing agents (anhydrides) |
| 3. | Reaction with primary amine (e.g., benzylamine) to form imide intermediate | Addition of benzylamine at 70°C for ~2 hours; phase separation and extraction to isolate product |
| 4. | Removal of protective groups and further cyclization to form octahydrothieno[3,4-b]pyrazine core | Controlled deprotection steps; maintenance of stereochemistry; purification by standard organic methods |
| 5. | N-alkylation with pyridin-3-ylmethyl electrophile | Basic conditions; careful control to avoid racemization; isolation of final product |
Analytical and Purity Data
- Optical purity of intermediates and final products is confirmed by chiral HPLC, with enantiomeric excesses exceeding 99%.
- Structural confirmation is performed by standard spectroscopic methods (NMR, MS, IR).
- Molecular formula: C12H17N3O2S; Molecular weight: 267.35 g/mol.
- The stereochemical configuration is confirmed by advanced techniques such as X-ray crystallography or chiroptical methods where applicable.
Summary Table of Preparation Highlights
| Aspect | Details |
|---|---|
| Core ring system | Octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
| Stereochemistry | (4aR,7aS) absolute configuration |
| Key intermediates | Dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate; hexahydrofuro[3,4-b]pyridine-5,7-dione |
| Resolution method | Enzymatic hydrolysis with lipase/esterase |
| Protective groups | Benzylamine derivatives |
| Alkylation reagent | Pyridin-3-ylmethyl halide or equivalent |
| Reaction conditions | Acidic reflux, enzymatic hydrolysis at mild temperature, basic alkylation |
| Purity control | Chiral HPLC, spectroscopic methods |
| Yield and purity | Optical purity >99%; yields variable depending on scale and optimization |
Q & A
Q. What are common synthetic strategies for preparing (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide?
The synthesis typically involves multi-step organic reactions starting with thieno[3,4-b]pyrazine derivatives. Key steps include:
- Functionalization of the pyrazine core with a pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination.
- Sulfur oxidation to achieve the 6,6-dioxide moiety using oxidizing agents like m-CPBA or hydrogen peroxide .
- Stereochemical control at the 4a and 7a positions is achieved through chiral catalysts or resolution techniques .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography is the gold standard for determining absolute configuration. Complementary methods include:
Q. What functional groups dictate its chemical reactivity?
Critical functional groups include:
- Thieno-pyrazine core : Susceptible to electrophilic substitution at sulfur or nitrogen.
- Pyridin-3-ylmethyl group : Participates in hydrogen bonding and π-π stacking interactions.
- Dioxide moiety : Enhances polarity and stabilizes negative charge, influencing solubility .
Q. What analytical methods ensure purity and identity?
- HPLC : For purity assessment (>95% by area normalization) .
- Mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
- Elemental analysis : Validates C, H, N, S content within ±0.4% .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for biological efficacy?
- Modular synthesis : Introduce substituents at the pyridine or thieno-pyrazine rings to alter steric/electronic profiles .
- Example : Replacing pyridin-3-ylmethyl with cyclopropylmethyl () increases lipophilicity (logP ↑0.5), enhancing blood-brain barrier penetration .
- Table : Key SAR Trends
| Modification | Impact on Activity | Reference |
|---|---|---|
| Pyridine → Cyclopropyl | ↑ Metabolic stability | |
| Dioxide → Monoxide | ↓ Solubility |
Q. How to resolve contradictions in biological activity data across similar analogs?
Contradictions may arise from:
- Assay variability : Use standardized protocols (e.g., IC50 determination with triplicate runs).
- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., GPCRs).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free energy calculations (MM/PBSA) : Estimate binding affinities (±1 kcal/mol accuracy) .
Q. How to mitigate challenges in scaling up synthesis?
- Optimize reaction conditions : Replace hazardous oxidants (e.g., ) with TBHP (tert-butyl hydroperoxide) for safer sulfur oxidation .
- Continuous flow chemistry : Improves yield (↑15%) and reduces byproducts in key steps .
- Green chemistry metrics : Aim for E-factor <10 by recycling solvents .
Q. What strategies improve aqueous solubility without compromising activity?
Q. How to design assays for mechanistic studies of its biological activity?
- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects .
- In vivo models : Zebrafish larvae for rapid toxicity/efficacy screening (LC50 >100 µM) .
Methodological Notes
- Data Interpretation : Cross-validate spectral data (NMR, IR) with computational predictions (DFT for shifts) .
- Contradictory Evidence : Address discrepancies in biological activity by revisiting synthetic routes (e.g., trace metal contaminants in catalysts) .
- Safety : Handle hydrochloride salts in fume hoods due to HCl liberation during storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
